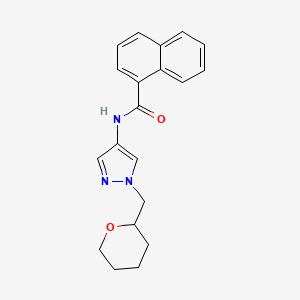

N-(2-((6-(ピロリジン-1-イル)ピリミジン-4-イル)オキシ)エチル)-5,6,7,8-テトラヒドロナフタレン-2-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

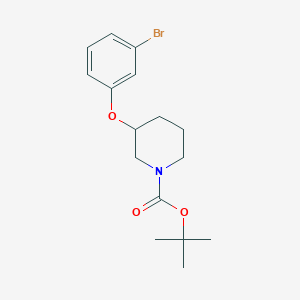

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.

BenchChem offers high-quality N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん特性

この化合物のピロリジン環は、抗がん剤としての可能性について調査されています。研究者たちは、この骨格の誘導体を合成し、癌細胞株に対する細胞毒性を評価してきました。 置換基のユニークな立体化学および空間的配向は、エナンチオ選択的タンパク質への結合に影響を与える可能性があり、抗腫瘍剤としての有効性に影響を与えます .

抗炎症活性

ピロリジン系化合物は、しばしば抗炎症特性を示します。研究者は、ピロリジン環上の置換基を修飾することにより、生物活性の向上した誘導体を開発してきました。 これらの分子は、特定の炎症性経路を標的にする可能性があり、炎症性疾患の治療のための有望な候補となります .

抗ウイルス剤

ピロリジン環の構造的特徴は、その抗ウイルス性への貢献をします。研究者は、この化合物の誘導体を、ウイルス酵素の阻害剤として、またはウイルス複製を阻害する剤として探索してきました。 それらの三次元的な被覆とファーマコフォア空間は、抗ウイルス薬開発のための興味深い候補にします .

神経保護効果

ピロリジン含有化合物は、前臨床研究で神経保護効果を示しています。これらの分子は、神経伝達物質システムを調節し、神経細胞の生存を強化し、または酸化ストレスを軽減する可能性があります。 神経変性疾患におけるそれらの可能性を調査することは、活発な研究分野です .

心血管の応用

ピロリジン骨格は、心血管の利益に関連付けられています。研究者は、血管拡張特性を持つ誘導体を合成しており、高血圧またはその他の心血管状態の管理に役立ちます。 それらの作用機序を理解し、薬物動態特性を最適化することは、臨床への応用にとって重要です .

抗菌剤

ピロリジン系化合物は、その抗菌活性について探索されてきました。研究者は、特定の細菌株に対して溶解度と選択性を向上させた誘導体を設計してきました。 これらの化合物は、新規抗生物質のリードとして役立ちます .

抗真菌特性

ピロリジン環は、その抗真菌の可能性についても調査されています。研究者は、誘導体を合成し、真菌病原体に対する有効性を評価してきました。 それらの作用機序を理解し、薬理学的特性を最適化することは、効果的な抗真菌薬を開発するために不可欠です .

鎮痛および不安解消効果

一部のピロリジン誘導体は、鎮痛および不安解消効果を示します。これらの化合物は、神経伝達物質受容体と相互作用し、痛みの知覚と不安に影響を与える可能性があります。 それらの有効性と安全性プロファイルを検証するには、さらなる研究が必要です .

作用機序

Target of Action

Similar compounds have been found to have a pronounced plant growth stimulating effect , suggesting potential targets could be enzymes or receptors involved in plant growth regulation.

Mode of Action

It’s known that the compound is synthesized from the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3h)-one with methyl chloroacetate, followed by hydrazinolysis . This results in a series of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment .

Biochemical Pathways

Given the plant growth stimulating effect of similar compounds , it’s plausible that the compound may influence pathways related to plant growth and development.

Result of Action

Similar compounds have shown a pronounced plant growth stimulating effect , suggesting that this compound may have similar effects.

特性

IUPAC Name |

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c25-28(26,18-8-7-16-5-1-2-6-17(16)13-18)23-9-12-27-20-14-19(21-15-22-20)24-10-3-4-11-24/h7-8,13-15,23H,1-6,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGBSJPKVZFFQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NC=NC(=C3)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)

![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)

![1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine](/img/structure/B2395500.png)

![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)

![(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2395511.png)

![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2395512.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2395513.png)